molecular formula C24H29N7 B11189911 N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11189911
M. Wt: 415.5 g/mol
InChI Key: MQKRHHHFSJQLNI-UXBLZVDNSA-N
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Description

N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that combines a triazine core with a piperazine and phenylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and phenylprop-2-en-1-yl groups. Common reagents used in these reactions include triazine derivatives, piperazine, and phenylprop-2-en-1-yl bromide. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H29N7

Molecular Weight

415.5 g/mol

IUPAC Name

2-N-(3-methylphenyl)-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H29N7/c1-19-7-5-11-21(17-19)26-24-28-22(27-23(25)29-24)18-31-15-13-30(14-16-31)12-6-10-20-8-3-2-4-9-20/h2-11,17H,12-16,18H2,1H3,(H3,25,26,27,28,29)/b10-6+

InChI Key

MQKRHHHFSJQLNI-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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